REACTION_CXSMILES
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[OH-:1].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:5]=1C(OC)=O.[CH3:20][OH:21]>>[CH3:3][C:4]1[CH:5]=[C:6]([C:20]([OH:21])=[O:1])[C:7]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
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74 mL
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Type
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reactant
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Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C1=CC=CC=C1)C(=O)OC
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Name
|
|
Quantity
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124 mL
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Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
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65 °C
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Type
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CUSTOM
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Details
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The rxn mixture was stirred at 65° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
solvent was evaporated
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Type
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ADDITION
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Details
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water added
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Type
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STIRRING
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Details
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The mixture was stirred at rt for 30 min
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Duration
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30 min
|
Type
|
FILTRATION
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Details
|
the precipitate was filtered off
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |